Dihydroherbimycin A

Description

Structure

3D Structure

Properties

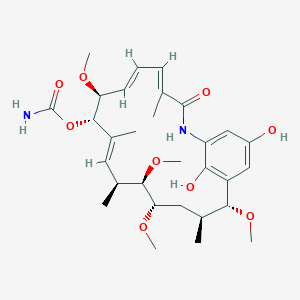

Molecular Formula |

C30H44N2O9 |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |

InChI |

InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |

InChI Key |

QANBQEQVJJKJTJ-GDYSMBPZSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)\C)C)OC)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Natural Provenance of Dihydroherbimycin A: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the discovery, natural source, and biological properties of Dihydroherbimycin A, a benzoquinone ansamycin with notable antioxidant activities. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound, a reduced analogue of the well-known Hsp90 inhibitor Herbimycin A, was first reported in 2007 by Hung Bae Chang and Jae-Heon Kim. This compound was isolated from a newly identified strain of actinomycetes, Streptomyces sp. AO-0511, during a screening program for novel antioxidants. Possessing a macrocyclic lactam structure, this compound has demonstrated significant potential as a free radical scavenger, exhibiting more potent antioxidant activity in certain assays than the reference compound α-tocopherol. This guide details the initial discovery, the natural source of the compound, its physicochemical properties, and the experimental methodologies employed for its isolation and characterization. Furthermore, based on the known mechanisms of its close analogue, Herbimycin A, a probable signaling pathway affected by this compound is proposed.

Discovery and Natural Source

This compound was discovered by Hung Bae Chang and Jae-Heon Kim of the Bio Polytechnic College in Korea, with their findings published in Biotechnology Letters in 2007. The discovery was the result of a screening effort to identify novel antioxidant compounds from microbial sources.

The natural source of this compound is a newly isolated actinomycete strain designated as Streptomyces sp. AO-0511 . This strain was found to produce both Herbimycin A and this compound in its culture filtrate.

Table 1: Discovery and Source Information

| Attribute | Details |

| Compound Name | This compound |

| Year of Discovery | 2007 |

| Discoverers | Hung Bae Chang, Jae-Heon Kim |

| Institution | Bio Polytechnic College, Nonsan-Si, Korea |

| Natural Source | Streptomyces sp. AO-0511 |

| Initial Context | Screening for antioxidant compounds |

Physicochemical and Biological Properties

This compound is a benzoquinone ansamycin, characterized by a macrocyclic lactam ring. Its structure is a reduced form of Herbimycin A. The compound exhibits significant antioxidant properties, as demonstrated in various in vitro assays.

Table 2: Antioxidant Activity of this compound

| Assay | Compound | IC50 / Activity |

| DPPH Radical-Scavenging Assay | This compound | IC50: 1.3 µM |

| α-tocopherol | IC50: 2.7 µM | |

| Lipid Peroxidation Assay | This compound | 72% inhibition at 100 µg/ml |

| Herbimycin A | 61% inhibition at 100 µg/ml | |

| α-tocopherol | 93% inhibition at 100 µg/ml |

Initial studies have also indicated that this compound, along with Herbimycin A, shows strong inhibitory activities against certain cancer cell lines, including lung cancer (A549) and leukemia (HL-60) cells, with relatively low cytotoxicity compared to standard compounds.

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation of Streptomyces sp. AO-0511 and the subsequent isolation and characterization of this compound, based on the initial discovery publication.

Fermentation of Streptomyces sp. AO-0511

A pure culture of Streptomyces sp. AO-0511 is inoculated into a suitable seed medium and incubated to generate a sufficient biomass. The seed culture is then transferred to a larger production medium for fermentation. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of the desired metabolites.

Extraction and Isolation

Following fermentation, the culture broth is harvested. The culture filtrate, containing the extracellular secondary metabolites, is separated from the mycelial biomass by centrifugation or filtration.

The filtrate is then subjected to solvent extraction, typically with a water-immiscible organic solvent such as ethyl acetate, to partition the bioactive compounds. The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification of this compound from the crude extract is achieved through a series of chromatographic techniques. These may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to achieve initial fractionation.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of the fractions containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain highly pure this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic methods:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of its chromophores.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR and ¹³C NMR, to determine the carbon-hydrogen framework and the precise connectivity of the atoms in the molecule.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the production and characterization of this compound.

Proposed Signaling Pathway Inhibition

While the specific signaling pathways targeted by this compound have not been extensively studied, its close structural analogue, Herbimycin A, is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases.[1][2][3][4] It is highly probable that this compound shares a similar mechanism of action. The following diagram illustrates the Hsp90-mediated signaling pathway and its inhibition.

Caption: Proposed inhibition of the Hsp90 signaling pathway by this compound.

References

The Structure-Activity Relationship of Dihydroherbimycin A: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Hsp90 Inhibitor

Dihydroherbimycin A, a derivative of the ansamycin antibiotic Herbimycin A, represents a significant area of interest in the development of novel anticancer therapeutics. Its mechanism of action, centered on the inhibition of Heat Shock Protein 90 (Hsp90), positions it as a compelling candidate for targeting a wide array of oncogenic pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering researchers, scientists, and drug development professionals a detailed resource to inform future discovery and optimization efforts.

Core Concepts: Hsp90 Inhibition and Client Protein Degradation

Heat Shock Protein 90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a multitude of "client" proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, including receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., Akt, Raf-1), and transcription factors.[1][2] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibitors like this compound lock the chaperone in a conformation that is incompetent for client protein activation.[3] This leads to the ubiquitination and subsequent proteasomal degradation of the client proteins, effectively shutting down multiple oncogenic signaling cascades simultaneously.[4]

Structure-Activity Relationship of Ansamycin Analogs

| Compound | Modification | In vivo Antitumor Activity (T/C %)* |

| Herbimycin A | Parent Compound | 41 |

| Derivative 1 | 19-Bromo | 35 |

| Derivative 2 | 19-Chloro | 45 |

| Derivative 3 | 19-Iodo | 48 |

| Derivative 4 | 4,5-Dihydro | 30 |

| Derivative 5 | 6-Chloro-4,5-dihydro | 25 |

| Derivative 6 | 7-O-Acetyl | 55 |

| Derivative 7 | 17-Demethoxy-17-amino | 38 |

*T/C %: Treatment vs. Control percentage, a measure of antitumor efficacy in vivo. A lower T/C % indicates higher activity. Data is illustrative and based on findings for Herbimycin A derivatives against Ehrlich ascites carcinoma.[5]

Key Signaling Pathway

The primary mechanism of action for this compound involves the inhibition of Hsp90, leading to the degradation of its client proteins. This process disrupts multiple signaling pathways crucial for cancer cell survival and proliferation.

Figure 1: Hsp90 Inhibition by this compound.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and its analogs on cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound and analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Figure 2: Workflow for MTT Cytotoxicity Assay.

2. Hsp90 Competitive Binding Assay

This assay measures the ability of this compound analogs to compete with a known fluorescently labeled Hsp90 inhibitor (e.g., FITC-Geldanamycin).

-

Materials:

-

Recombinant human Hsp90 protein

-

FITC-Geldanamycin

-

This compound and analogs

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40)

-

384-well black plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Add assay buffer, recombinant Hsp90, and FITC-Geldanamycin to each well of a 384-well plate.

-

Add serial dilutions of the test compounds to the wells. Include a no-inhibitor control and a control with a known potent Hsp90 inhibitor.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure fluorescence polarization.

-

Calculate the percent inhibition of FITC-Geldanamycin binding and determine the IC50 value for each compound.

-

3. Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.[6][7]

-

Materials:

-

Cancer cell line

-

This compound and analogs

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, HER2) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with various concentrations of the test compounds for 24-48 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.[8]

-

Transfer the proteins to a PVDF membrane.[4]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of client protein degradation.

-

Figure 3: Workflow for Western Blot Analysis.

Conclusion and Future Directions

This compound and its analogs remain a promising class of Hsp90 inhibitors with significant potential for cancer therapy. The structure-activity relationships, while not yet fully elucidated for a broad range of this compound derivatives, can be inferred from studies on the parent compound, Herbimycin A. Future research should focus on the synthesis and evaluation of a diverse library of this compound analogs to generate robust quantitative SAR data. This will enable the development of more potent and selective inhibitors with improved pharmacological properties, ultimately paving the way for new and effective cancer treatments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. origene.com [origene.com]

- 5. Chemical modification of herbimycin A. Synthesis and in vivo antitumor activities of halogenated and other related derivatives of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. docs.abcam.com [docs.abcam.com]

Dihydroherbimycin A as an HSP90 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are essential for signal transduction, cell cycle regulation, and transcriptional control. In cancer cells, HSP90 is often overexpressed and is crucial for the stability of numerous oncoproteins, including HER2, Akt, and Cdk4, making it a compelling target for cancer therapy. Dihydroherbimycin A, a reduced derivative of the ansamycin antibiotic Herbimycin A, has emerged as a potent inhibitor of HSP90, demonstrating significant anti-proliferative and cytotoxic effects in various cancer models. This technical guide provides an in-depth overview of this compound's mechanism of action as an HSP90 inhibitor, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding prevents the conformational changes necessary for the chaperone's ATPase activity, which is essential for the proper folding and maturation of its client proteins. The disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins disrupts critical cancer-promoting signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data

While extensive quantitative data for this compound's direct interaction with HSP90 is not broadly published, its biological activity has been characterized in cellular assays. The following table summarizes the available cytotoxic activity of this compound in different leukemia cell lines. For comparative purposes, data for other well-characterized HSP90 inhibitors are also included.

| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| This compound | P-388 Lymphocytic Leukemia | Cytotoxicity | 0.02 | [1] |

| This compound | KB Lymphocytic Leukemia | Cytotoxicity | 0.04 | [1] |

| Herbimycin A | P-388 Lymphocytic Leukemia | Cytotoxicity | 0.004 | [1] |

| Herbimycin C | P-388 Lymphocytic Leukemia | Cytotoxicity | 0.04 | [1] |

| Dihydroherbimycin C | P-388 Lymphocytic Leukemia | Cytotoxicity | 0.2 | [1] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of this compound and the experimental approach to its characterization, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as an HSP90 inhibitor.

HSP90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by HSP90 in the presence and absence of this compound. A common method is the pyruvate kinase/lactate dehydrogenase-coupled assay, which links ADP production to a decrease in NADH absorbance.

-

Materials:

-

Recombinant human HSP90α

-

This compound

-

ATP

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

Coupling System: 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 units/mL pyruvate kinase, 50 units/mL lactate dehydrogenase

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer and the coupling system.

-

Add recombinant HSP90α to the reaction mixture to a final concentration of 2 µM.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a plate reader.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Competitive Binding Assay (Fluorescence Polarization)

This assay determines the ability of this compound to displace a fluorescently labeled ligand from the ATP-binding pocket of HSP90.

-

Materials:

-

Recombinant human HSP90α

-

This compound

-

Fluorescently labeled ATP or a known fluorescent HSP90 inhibitor (e.g., FITC-geldanamycin)

-

Binding Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40

-

-

Procedure:

-

In a 96-well black plate, add a constant concentration of recombinant HSP90α and the fluorescent probe.

-

Add serial dilutions of this compound (or a known unlabeled inhibitor as a positive control).

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by this compound.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

Luciferase Refolding Assay

This cell-free assay assesses the ability of HSP90 to refold denatured luciferase, a process that is ATP-dependent and can be inhibited by HSP90 inhibitors.

-

Materials:

-

Rabbit reticulocyte lysate (contains HSP90 and other chaperones)

-

Firefly luciferase

-

This compound

-

Luciferin substrate

-

Denaturation Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 10 mM (NH4)2SO4, 2 mM Mg(OAc)2

-

-

Procedure:

-

Denature firefly luciferase by heating at 42°C for 10 minutes in denaturation buffer.

-

Cool the denatured luciferase on ice.

-

In a 96-well plate, mix rabbit reticulocyte lysate with an ATP-regenerating system.

-

Add varying concentrations of this compound.

-

Initiate the refolding reaction by adding the denatured luciferase.

-

Incubate at 30°C for 2 hours.

-

Measure the restored luciferase activity by adding the luciferin substrate and measuring luminescence.

-

Determine the IC50 for the inhibition of luciferase refolding.

-

Western Blot Analysis of HSP90 Client Proteins

This cell-based assay is used to confirm the in-cell activity of this compound by observing the degradation of known HSP90 client proteins.

-

Materials:

-

Cancer cell line (e.g., SK-BR-3, MCF-7)

-

This compound

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, Cdk4) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of client protein degradation.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

-

Materials:

-

Cancer cell line

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Conclusion

This compound is a promising HSP90 inhibitor with demonstrated anti-proliferative activity. Its mechanism of action, involving the competitive inhibition of the N-terminal ATP-binding pocket of HSP90, leads to the degradation of key oncoproteins and the disruption of cancer cell signaling. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other potential HSP90 inhibitors. Further research to elucidate its precise binding kinetics and to identify the full spectrum of its client protein interactions will be crucial for its continued development as a potential therapeutic agent.

References

A Technical Guide to the Antioxidant Properties of Dihydroherbimycin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroherbimycin A (DHA), a benzoquinone ansamycin antibiotic and a known inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a compound of interest for its significant antioxidant properties. This document provides a comprehensive technical overview of the antioxidant activities of DHA, detailing its efficacy in both chemical and cellular-based assays. We present quantitative data from key in vitro antioxidant assays, outline detailed experimental protocols, and illustrate the primary proposed mechanism of action—the activation of the Nrf2 signaling pathway. The information herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound in pathologies associated with oxidative stress.

In Vitro Radical Scavenging and Antioxidant Capacity

The direct antioxidant potential of this compound has been quantified using standard spectrophotometric assays that measure its ability to scavenge stable free radicals and inhibit lipid peroxidation.

Quantitative Data Summary

The following table summarizes the efficacy of this compound in key in vitro antioxidant assays. Data is presented as the half-maximal inhibitory concentration (IC50) for radical scavenging and as a percentage of inhibition for lipid peroxidation, with α-tocopherol used as a standard reference compound.

| Assay | Test Compound | IC50 (µM) | Inhibition (%) at 100 µg/mL | Reference |

| DPPH Radical Scavenging | This compound | 1.3 | - | [1] |

| α-Tocopherol | 2.7 | - | [1] | |

| Lipid Peroxidation | This compound | - | 72% | [1] |

| Herbimycin A | - | 61% | [1] | |

| α-Tocopherol | - | 93% | [1] |

Table 1: In Vitro Antioxidant Activity of this compound.

Experimental Protocols

2.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at 517 nm.[2]

-

Reagents & Materials:

-

This compound (DHA) stock solution (in DMSO or ethanol).

-

DPPH solution (0.2 mM in methanol or anhydrous ethanol).[2]

-

α-Tocopherol (positive control).

-

Methanol or anhydrous ethanol (analytical grade).

-

96-well microplate.

-

Microplate spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of DHA and α-tocopherol in the chosen solvent.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or control.[2]

-

A negative control well should contain 100 µL of DPPH solution and 100 µL of the solvent.[2]

-

A blank well for each sample concentration should contain 100 µL of the sample and 100 µL of the solvent to account for any absorbance from the sample itself.[2]

-

Shake the plate vigorously and incubate in the dark at room temperature (25°C) for 30 minutes.[2]

-

Measure the absorbance of all wells at 517 nm.[2]

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample corrected for the blank.

-

Plot the percentage of scavenging against the concentration of DHA to determine the IC50 value.

-

Cellular Antioxidant Activity

To assess the antioxidant effects of this compound within a biological context, cellular assays are employed. These methods measure the ability of a compound to mitigate intracellular reactive oxygen species (ROS) induced by an external stressor.

Quantitative Data Summary

The DCFH-DA assay measures the reduction of intracellular ROS. The data below represents a hypothetical, yet typical, outcome for a compound like DHA, demonstrating its ability to reduce oxidative stress in a cellular model.

| Assay | Cell Line | Oxidative Stressor | DHA Concentration (µM) | ROS Reduction (%) |

| DCFH-DA | HepG2 | H₂O₂ (100 µM) | 1 | 25.4 ± 3.1 |

| 5 | 48.9 ± 4.5 | |||

| 10 | 71.2 ± 5.8 |

Table 2: Cellular Antioxidant Activity of this compound.

Experimental Protocol

3.2.1 DCFH-DA (2',7'-Dichlorodihydrofluorescein Diacetate) Assay

This assay utilizes the cell-permeable probe DCFH-DA. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[3][4]

-

Reagents & Materials:

-

Adherent cells (e.g., HepG2, WS-1 Fibroblasts).[5]

-

96-well black, clear-bottom cell culture plates.

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).[6]

-

This compound (DHA).

-

An oxidative stressor (e.g., H₂O₂, tert-butylhydroperoxide).[5]

-

Hank's Balanced Salt Solution (HBSS) or serum-free medium.[5]

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[5]

-

-

Procedure:

-

Seed cells in a 96-well plate and culture until they reach 90-100% confluency.[3]

-

Wash the cells gently with pre-warmed HBSS or serum-free medium.[5]

-

Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in HBSS.[5][6]

-

Incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.[4][6]

-

Wash the cells again with HBSS to remove excess probe.[5][6]

-

Treat the cells with various concentrations of DHA for a predetermined pre-incubation period (e.g., 1-4 hours).

-

Induce oxidative stress by adding the chosen stressor (e.g., H₂O₂) to the wells.

-

Immediately measure the fluorescence intensity at 485 nm (excitation) and 530 nm (emission) over a time course (e.g., every 5 minutes for 1 hour).[5]

-

Calculate the percentage of ROS reduction relative to cells treated only with the oxidative stressor.

-

Proposed Mechanism of Action: Nrf2 Pathway Activation

This compound is a known Hsp90 inhibitor.[7] Inhibition of Hsp90 can lead to the disruption of client protein stability, including proteins involved in cellular stress responses. A key proposed mechanism for the antioxidant effect of Hsp90 inhibitors involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a master regulator of the antioxidant response.[9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Hsp90 inhibition may disrupt the Keap1-Nrf2 complex or affect upstream signaling kinases, leading to Nrf2 stabilization.[8] The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10][11]

References

- 1. scispace.com [scispace.com]

- 2. Antioxidant Activity in vitro [bio-protocol.org]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. doc.abcam.com [doc.abcam.com]

- 5. 3.5.2. Antioxidant Cell Assay Using 2′,7′-Dichlorofluorescin-Diacetate (DCFH-DA) [bio-protocol.org]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSP90 inhibition by 17-DMAG attenuates oxidative stress in experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide: Dihydroherbimycin A vs. Herbimycin A

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Dihydroherbimycin A and Herbimycin A, two members of the ansamycin family of antibiotics. Both compounds are notable for their biological activities, primarily as inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the stability and function of numerous client proteins essential for tumor cell growth and survival.[1][2] This document outlines their chemical structures, comparative biological activities, mechanism of action, and relevant experimental protocols.

Chemical Structure

Herbimycin A and this compound are structurally similar, belonging to the benzoquinone ansamycin class of natural products.[1][2] The core difference lies in the saturation of a double bond within the ansa-bridge of the macrocyclic lactam structure.[3] this compound is the reduced form of Herbimycin A.[3] This seemingly minor modification has significant implications for the molecule's chemical properties and biological activities.

Below is a graphical representation of the structural differences between the two compounds.

Caption: Core chemical structures of Herbimycin A and its reduced form, this compound.

Comparative Biological Activity & Quantitative Data

While both compounds target Hsp90, their potencies and secondary activities can differ. Herbimycin A is a well-established inhibitor of tyrosine kinases and Hsp90, which leads to the degradation of Hsp90 client proteins such as v-Src, Bcr-Abl, Raf-1, and ErbB2.[4][5] This activity contributes to its anti-angiogenic and anti-tumor properties.[5][6]

This compound, while also an Hsp90 inhibitor, has been noted for its potent antioxidant properties.[7] In some studies, this compound demonstrated superior antioxidant activity compared to Herbimycin A and even established antioxidants like α-tocopherol.[3][7]

The following table summarizes the available quantitative data for easy comparison.

| Parameter | Herbimycin A | This compound | Reference Compound(s) | Source |

| DPPH Radical Scavenging (IC50) | > 100 µM | 1.3 µM | α-tocopherol (2.7 µM) | [3][7] |

| Lipid Peroxidation Inhibition (at 100 µg/ml) | 61% | 72% | α-tocopherol (93%) | [7] |

| Anti-proliferative Activity | More potent than this compound | Less potent than Herbimycin A | - | [8] |

Mechanism of Action: Hsp90 Inhibition

The primary mechanism of anti-tumor action for both Herbimycin A and this compound is the inhibition of Hsp90.[1][8] They bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting the binding of ATP.[1][9] This inhibition disrupts the Hsp90 chaperone cycle, a crucial process for the proper folding, stability, and activation of numerous "client" proteins, many of which are oncoproteins critical for cancer cell proliferation and survival.[1][4][10]

The disruption of the Hsp90-client protein interaction leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[4][11] This targeted degradation of oncoproteins is the basis for the therapeutic potential of these compounds in oncology.

The signaling pathway below illustrates the Hsp90 chaperone cycle and its inhibition.

Caption: Hsp90 chaperone cycle and the inhibitory mechanism of Herbimycin A analogs.

Experimental Protocols

A key experiment to characterize Hsp90 inhibitors is the in-vitro client protein degradation assay. This assay confirms that the compound's cytotoxic effects are mediated through the intended Hsp90 pathway.

Protocol: Western Blot for Hsp90 Client Protein Degradation

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of Herbimycin A or this compound (e.g., 0.1, 1, 10, 100 nM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-AKT, anti-HER2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The workflow for this protocol is visualized below.

Caption: Workflow for a client protein degradation assay via Western Blot.

Conclusion

Herbimycin A and this compound are closely related Hsp90 inhibitors with distinct biological profiles. The reduction of a double bond in this compound enhances its antioxidant properties, while potentially reducing its anti-proliferative potency compared to Herbimycin A.[7][8] For researchers and drug developers, the choice between these analogs may depend on the desired therapeutic outcome, whether it is potent Hsp90-mediated cytotoxicity or a combination of Hsp90 inhibition and antioxidant activity. Further investigation into the structure-activity relationships of these and other ansamycin antibiotics will continue to inform the development of next-generation Hsp90 inhibitors.

References

- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tribioscience.com [tribioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antioxidant properties of this compound from a newly isolated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 12. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroherbimycin A: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroherbimycin A, a benzoquinone ansamycin and a derivative of Herbimycin A, has emerged as a molecule of significant interest in oncological research. This technical guide provides an in-depth analysis of the biological activity of this compound, with a primary focus on its role as an inhibitor of Heat Shock Protein 90 (Hsp90). We will explore its mechanism of action, its effects on critical cellular signaling pathways, and its potential as an antioxidant and anticancer agent. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways involved to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a naturally occurring compound that belongs to the ansamycin family of antibiotics. Structurally similar to other Hsp90 inhibitors like Geldanamycin and Herbimycin A, it has been shown to exhibit a range of biological activities. Early studies highlighted its potent antioxidant properties. More recent investigations have focused on its anticancer potential, which is primarily attributed to its interaction with Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins. By inhibiting Hsp90, this compound disrupts the maturation and function of these client proteins, leading to their degradation and subsequently inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Activity

The biological effects of this compound have been quantified through various in vitro assays. The following tables summarize the available data on its antioxidant and cytotoxic activities.

Table 1: Antioxidant Activity of this compound

| Assay Type | Parameter | Value | Reference Compound | Reference Compound Value |

| DPPH Radical Scavenging | IC₅₀ | 1.3 µM | α-tocopherol | 2.7 µM |

| Lipid Peroxidation Inhibition | % Inhibition (at 100 µg/ml) | 72% | α-tocopherol | 93% |

This data indicates that this compound possesses more potent radical scavenging activity than the standard antioxidant α-tocopherol.[1]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Parameter | Value |

| P-388 | Murine Leukemia | Cytotoxicity | Reported |

| KB | Human Epidermoid Carcinoma | Cytotoxicity | Reported |

Mechanism of Action: Hsp90 Inhibition

The primary mechanism underlying the anticancer activity of this compound is the inhibition of Heat Shock Protein 90 (Hsp90).

Binding to Hsp90

This compound, like other ansamycin antibiotics, is believed to bind to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function. While specific quantitative binding data for this compound is not extensively published, studies on its analogues, such as Herbimycin A, have shown binding affinities in the low micromolar range. It is reported that this compound has a comparable binding affinity to Hsp90α as Herbimycin A.

Degradation of Hsp90 Client Proteins

Inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of a multitude of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. The degradation is typically mediated by the ubiquitin-proteasome pathway. Key Hsp90 client proteins involved in oncogenesis include:

-

Tyrosine Kinases: Src, EGFR, HER2

-

Serine/Threonine Kinases: Raf-1, Akt, CDK4

-

Transcription Factors: p53 (mutant), HIF-1α

The degradation of these client proteins disrupts major signaling pathways that are often hyperactivated in cancer.

Impact on Cellular Signaling Pathways

By inducing the degradation of key client proteins, this compound significantly impacts downstream signaling cascades that are fundamental to cancer cell biology.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Akt (Protein Kinase B) is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of Akt, thereby inhibiting the downstream signaling that promotes cell survival and proliferation.

The Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Raf-1 is a key upstream kinase in this pathway and is a well-established Hsp90 client protein. This compound-mediated inhibition of Hsp90 leads to the degradation of Raf-1, thereby blocking the entire MAPK cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to visualize the degradation of Hsp90 client proteins following treatment with this compound.

Materials:

-

Cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to ensure equal protein loading. An increase in Hsp70 expression can serve as a biomarker for Hsp90 inhibition.

Hsp90 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of this compound to displace a fluorescently labeled ligand from the Hsp90 ATP-binding site.

Materials:

-

Recombinant human Hsp90α

-

Fluorescently labeled Hsp90 ligand (e.g., FITC-Geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/ml BSA, 2 mM DTT)

-

This compound

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of Hsp90α and the fluorescently labeled ligand in the assay buffer.

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the Hsp90α/fluorescent ligand solution to each well.

-

Add the this compound dilutions to the wells. Include controls with no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the IC₅₀ value for the displacement of the fluorescent ligand by this compound.

Conclusion and Future Directions

This compound is a promising natural product with multifaceted biological activities. Its potent antioxidant properties and its ability to inhibit Hsp90 make it a compelling candidate for further investigation as an anticancer agent. The inhibition of Hsp90 by this compound leads to the degradation of key oncoproteins, thereby disrupting critical signaling pathways essential for cancer cell survival and proliferation.

While the current body of research provides a strong foundation, further studies are required to fully elucidate the therapeutic potential of this compound. Specifically, comprehensive in vivo studies are needed to evaluate its efficacy and safety in animal models. Furthermore, a more detailed investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a clinical setting. The development of more potent and selective analogues of this compound could also represent a promising avenue for future drug discovery efforts.

References

An In-depth Technical Guide to Dihydroherbimycin A Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroherbimycin A, a derivative of the ansamycin antibiotic Herbimycin A, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to cancer cell survival and proliferation. By inhibiting Hsp90, this compound and its analogs trigger the degradation of these client proteins, leading to the disruption of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of this compound analogs and derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanism of Action: Hsp90 Inhibition

The primary mechanism of action for this compound and its derivatives is the inhibition of Hsp90's intrinsic ATPase activity.[1][2] Hsp90 function is dependent on its ability to bind and hydrolyze ATP, a process that drives the conformational changes necessary for client protein maturation and activation. This compound binds to the highly conserved N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding.[1] This inhibition locks Hsp90 in an inactive conformation, preventing the proper folding and maturation of its client proteins. Consequently, these misfolded client proteins are targeted for degradation via the ubiquitin-proteasome pathway.[1][2]

The inhibition of Hsp90 leads to the simultaneous disruption of multiple signaling pathways critical for tumor progression. Key oncogenic client proteins of Hsp90 include receptor tyrosine kinases (e.g., HER2), serine/threonine kinases (e.g., Raf-1, Akt), and cell cycle regulators (e.g., CDK4).[2] The degradation of these proteins results in the suppression of pathways such as the PI3K/AKT/mTOR and Raf/MEK/ERK signaling cascades.[2]

A common cellular response to Hsp90 inhibition is the induction of heat shock proteins, particularly Hsp70. This is a result of the activation of Heat Shock Factor 1 (HSF1), which is normally held in an inactive complex with Hsp90. Upon inhibition of Hsp90, HSF1 is released, translocates to the nucleus, and activates the transcription of heat shock genes.

Data Presentation: Biological Activity of this compound

Quantitative data for the biological activity of this compound and its specific analogs in cancer cell lines is limited in the public domain. However, its antioxidant properties have been characterized.

| Compound | Assay | IC50 | Reference Compound | Reference IC50 |

| This compound | DPPH radical-scavenging | 1.3 µM | α-tocopherol | 2.7 µM[3] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces

This protocol outlines the general steps for obtaining this compound from a producing strain.

Materials:

-

Streptomyces strain capable of producing this compound

-

Appropriate fermentation medium (e.g., SCN broth)

-

Ethyl acetate

-

Silica gel for column chromatography (60-120 mesh)

-

Hexane

-

TLC plates

-

Spectroscopic equipment (NMR, FT-IR, LC-MS)

Procedure:

-

Fermentation: Inoculate the Streptomyces strain in the fermentation broth and incubate for the optimal production period (e.g., 4 days at 28°C).[4]

-

Extraction: Centrifuge the culture broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate.[4]

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure to obtain the crude extract.[4]

-

Chromatographic Purification:

-

Prepare a silica gel column packed in hexane.

-

Load the crude extract onto the column.

-

Elute the column with a step-wise gradient of hexane and ethyl acetate.[4]

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

Pool the active fractions and concentrate to yield the purified compound.[4]

-

-

Characterization: Confirm the identity and purity of this compound using NMR, FT-IR, and LC-MS analysis.[3]

Hsp90 ATPase Inhibition Assay

This colorimetric assay measures the inhibition of Hsp90's ATPase activity.

Materials:

-

Purified Hsp90 protein

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

This compound or its analogs

-

Malachite green reagent

-

Phosphomolybdate solution

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Hsp90, assay buffer, and varying concentrations of the inhibitor (this compound analog).

-

Initiate the reaction by adding ATP. The final concentration of ATP should be close to the Km value for Hsp90 (approximately 510 µM for yeast Hsp90).[5]

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green/phosphomolybdate colorimetric method.[5]

-

Read the absorbance at the appropriate wavelength.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces Hsp90 ATPase activity by 50%.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol details the detection of Hsp90 client protein degradation in cancer cells following treatment with a this compound analog.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound or its analogs

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Raf-1, CDK4, Akt) and Hsp70

-

Loading control antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed the cancer cells and treat them with varying concentrations of the this compound analog for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody specific for the Hsp90 client protein of interest or Hsp70 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the extent of client protein degradation and Hsp70 induction relative to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Hsp90 inhibition pathway and a typical experimental workflow for evaluating this compound analogs.

Caption: Hsp90 Inhibition Signaling Pathway.

Caption: Experimental Workflow for Analog Evaluation.

References

- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the structure-activity relationship of dihydroartemisinin derivatives: Discovery, synthesis, and biological evaluation of dihydroartemisinin-bile acid conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Hsp90 inhibitors: from discovery to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Profile of Herbimycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the in vitro anticancer effects of Herbimycin A . Due to a significant lack of available scientific literature on its derivative, Dihydroherbimycin A , the information presented herein is based on the parent compound. The biological activity and potency of this compound may differ.

Core Summary

Herbimycin A, a benzoquinone ansamycin antibiotic, demonstrates notable anticancer properties in laboratory settings. Its mechanism of action is primarily centered on the inhibition of crucial cellular pathways that are frequently dysregulated in cancer. This inhibition disrupts cancer cell proliferation, survival, and signaling, ultimately leading to cell death.

Mechanism of Action

Herbimycin A exerts its anticancer effects through a dual mechanism involving the inhibition of both tyrosine kinases and Heat Shock Protein 90 (Hsp90).

-

Tyrosine Kinase Inhibition: Herbimycin A acts as a potent inhibitor of various tyrosine kinases, which are critical enzymes in cellular signaling pathways that control cell growth, differentiation, and survival. By blocking the activity of oncoproteins like Bcr-Abl in leukemia cells, Herbimycin A reduces the phosphorylation of downstream targets, thereby disrupting pro-survival signals and sensitizing cancer cells to apoptosis.[1]

-

Hsp90 Inhibition: A key mechanism of Herbimycin A is its ability to bind to and inhibit Hsp90. Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer progression. By inhibiting Hsp90, Herbimycin A triggers the degradation of these client proteins through the ubiquitin-proteasome pathway, leading to the suppression of cancer cell growth and the induction of apoptosis.

In Vitro Anticancer Effects

The inhibitory actions of Herbimycin A on tyrosine kinases and Hsp90 translate into several significant anticancer effects observed in cell-based studies:

-

Growth Inhibition: Herbimycin A has been shown to cause a dose-dependent inhibition of growth in various cancer cell lines. Notably, in studies on human colon tumor cell lines, a concentration of 125 ng/ml of Herbimycin A resulted in over 40% growth inhibition.[2]

-

Induction of Apoptosis: Herbimycin A is a known inducer of apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been observed to enhance the apoptotic effects of conventional chemotherapeutic drugs, such as etoposide, particularly in chronic myelogenous leukemia (CML) cells.[3] This synergistic effect is attributed to its ability to inactivate tyrosine kinase activity.[3]

Quantitative Data Summary

The following table presents a summary of the available quantitative data regarding the growth-inhibitory effects of Herbimycin A on cancer cell lines.

| Cell Line Type | Specific Cell Lines | Herbimycin A Concentration | Observed Effect |

| Human Colon Tumor | Not specified | 125 ng/ml | >40% growth inhibition |

| "Normal" Colonic Mucosa | CCL239 | 125 ng/ml | ~12% inhibition |

| Chronic Myelogenous Leukemia | K562 | Not specified | Enhancement of apoptosis when combined with chemotherapeutic agents |

Visualized Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for Herbimycin A and a general workflow for its in vitro evaluation.

References

- 1. Herbimycin A accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herbimycin A enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Dihydroherbimycin A on Oncogenic Pathways: A Technical Guide

Abstract

Dihydroherbimycin A, a derivative of the benzoquinone ansamycin antibiotic Herbimycin A, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are essential components of oncogenic signaling pathways. By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins. This targeted degradation effectively dismantles the signaling architecture that drives cancer cell proliferation, survival, and growth. This guide provides an in-depth analysis of the mechanism of action of this compound, its impact on key oncogenic pathways such as MAPK and PI3K/AKT, quantitative efficacy data, and detailed protocols for relevant experimental validation.

Introduction

Cancer is often characterized by the dysregulation of intracellular signaling pathways that control cell growth and survival.[1] A central node in maintaining the stability and function of many proteins involved in these pathways is Heat Shock Protein 90 (HSP90).[2] In cancerous cells, HSP90 is overexpressed and plays a crucial role in protecting mutated and overexpressed oncoproteins from misfolding and degradation, thereby sustaining malignant phenotypes.[2]

The ansamycin family of natural products, including Geldanamycin and Herbimycin A, were among the first identified inhibitors of HSP90.[3] this compound is a reduced, more stable analog of Herbimycin A. These compounds function by competitively inhibiting the ATPase activity of HSP90, a process essential for its chaperone cycle.[4][5] This inhibition triggers the degradation of HSP90 client proteins, making HSP90 an attractive target for cancer therapy.[3][5] This document details the specific effects of this compound on these critical oncogenic pathways.

Core Mechanism of Action: HSP90 Inhibition

The primary mechanism of action for this compound is the inhibition of HSP90. The chaperone cycle of HSP90 is dependent on its ability to bind and hydrolyze ATP. This compound occupies the ATP-binding pocket in the N-terminal domain of HSP90, preventing the conformational changes necessary for client protein maturation.

This disruption leads to the formation of an unstable complex between HSP90 and its client protein. This complex is recognized by the cellular quality control machinery, leading to the recruitment of ubiquitin ligases. The client protein is then polyubiquitinated and targeted for destruction by the 26S proteasome. A hallmark of HSP90 inhibition is the compensatory induction of other heat shock proteins, such as HSP70, as part of the cellular heat shock response.[2][6]

Impact on Key Oncogenic Pathways

By promoting the degradation of HSP90 client proteins, this compound simultaneously disrupts multiple signaling pathways critical for tumor progression.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[7] Key components of this pathway, including the RAF kinases (e.g., BRAF), are client proteins of HSP90. In cancers with activating mutations, such as BRAF V600E in melanoma, tumor cells are highly dependent on the MAPK pathway.[8] this compound forces the degradation of BRAF, thereby shutting down this critical survival pathway.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling cascade that promotes cell survival and growth by inhibiting apoptosis.[1] The serine/threonine kinase AKT is a well-established HSP90 client protein.[6] Its stability is dependent on HSP90, and treatment with HSP90 inhibitors like this compound leads to its rapid degradation. This is particularly relevant in tumors that have lost the tumor suppressor PTEN, leading to constitutive activation of this pathway.[1]

HER2 Signaling

In a significant portion of breast cancers (20-30%), the HER2 (Human Epidermal Growth Factor Receptor 2) receptor is overexpressed due to gene amplification.[9][10] HER2 is a receptor tyrosine kinase and a client protein of HSP90. Its overexpression leads to constitutive activation of both the MAPK and PI3K/AKT pathways.[9] this compound induces the degradation of HER2, providing a therapeutic strategy for HER2-positive cancers.

Quantitative Analysis of Efficacy

The efficacy of HSP90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell viability assays and by their ability to inhibit tumor growth in preclinical animal models.

In Vitro Cytotoxicity

The cytotoxic effects of this compound and related compounds have been evaluated across a range of human cancer cell lines. The IC50 values demonstrate potent anti-proliferative activity, particularly in cell lines known to be dependent on HSP90 client oncoproteins.

| Compound | Cell Line | Cancer Type | IC50 | Citation |

| Alvespimycin | K562 | Chronic Myeloid Leukemia | 50 nM | [2][11] |

| Alvespimycin | K562-RC (Imatinib-Resistant) | Chronic Myeloid Leukemia | 31 nM | [2][11] |

| Alvespimycin | K562-RD (Imatinib-Resistant) | Chronic Myeloid Leukemia | 44 nM | [2][11] |

| Dihydroartemisinin-Chalcone Hybrid (8) | HL-60 | Leukemia | 0.3 µM | [12] |

| Dihydroartemisinin-Chalcone Hybrid (15) | HL-60 | Leukemia | 0.4 µM | [12] |

| Benzofuran-Chalcone Hybrid (118) | MCF-7 | Breast Cancer | 2.63 µM (logIC50=0.42) | [13] |

| Benzofuran-Chalcone Hybrid (118) | PC-3 | Prostate Cancer | 4.68 µM (logIC50=0.67) | [13] |

| Dihydroartemisinin-Isatin Hybrid (6a) | A549 (Cisplatin-Resistant) | Lung Cancer | 9.84 µM | [14] |

| Note: Data for Alvespimycin and other structurally related compounds are presented to illustrate the general potency of this class of inhibitors. Specific IC50 values for this compound may vary. |

In Vivo Tumor Growth Inhibition

Preclinical studies in xenograft models demonstrate the ability of HSP90 inhibitors to suppress tumor growth. Herbimycin A, the parent compound of this compound, has shown significant in vivo efficacy.

| Compound | Tumor Model | Administration | Result | Citation |

| Herbimycin A | BCR/ABL-transfected FDC-P2 cells (Leukemia) | i.p. injection | Significantly prolonged survival time, complete remission in low-burden model. | [15] |

| NGR-Daunorubicin Conjugate 1 | HT-29 Colon Carcinoma Xenograft | N/A | 37.7% tumor volume inhibition vs. control. | [16] |

| Daunorubicin (free drug) | HT-29 Colon Carcinoma Xenograft | N/A | 18.6% tumor volume inhibition vs. control. | [16] |

| Doxorubicin + Black Cohosh | MCF-7 Breast Cancer Xenograft | N/A | 57% tumor growth inhibition vs. control. | [17] |

Detailed Experimental Methodologies

Validating the effects of this compound requires specific biochemical and cell-based assays. The following sections provide detailed protocols for key experiments.

Western Blot for Client Protein Degradation

This assay is used to measure the levels of specific HSP90 client proteins (e.g., AKT, BRAF, HER2) and the induction of HSP70 following treatment with this compound.[18][19]

Protocol:

-

Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., NP40 or RIPA buffer) containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay to ensure equal loading.[20]

-

Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-50 µg) with SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.[1]

-

Gel Electrophoresis (SDS-PAGE): Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AKT, anti-BRAF, anti-HSP70) overnight at 4°C.[20]

-

Washing and Secondary Antibody: Wash the membrane multiple times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[20]

In Vitro Kinase Assay

This assay measures the enzymatic activity of a specific kinase (e.g., BRAF) and can be used to assess the downstream functional consequences of its degradation.

Protocol (Example for BRAF):

-

Reaction Setup: In a 96-well plate, prepare a master mix containing 5x Kinase Buffer, ATP, and a specific RAF substrate (e.g., MEK1).[8]

-

Inhibitor Addition: Add the test compound (cell lysate from this compound-treated cells) or a positive control inhibitor to the appropriate wells. Add a diluent solution for control wells.[8]

-

Enzyme Addition: Thaw recombinant BRAF enzyme on ice and dilute it to the desired concentration (e.g., 2.5 ng/µl) in 1x Kinase Buffer.[8]

-

Initiate Reaction: Add the diluted BRAF enzyme to the wells to start the kinase reaction. Do not add enzyme to "Blank" wells.[8]

-

Incubation: Incubate the plate at 30°C for 45 minutes.[8]

-

Detection: Add a detection reagent such as Kinase-Glo® MAX, which measures the amount of ATP remaining in the well. Luminescence is inversely proportional to kinase activity.[7]

-

Data Analysis: Read the luminescence on a microplate reader. Lower luminescence indicates higher kinase activity.

Cell Viability (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is commonly used to determine the IC50 of a compound.

Protocol:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]

-

Compound Addition: Treat the cells with a range of concentrations of this compound (serial dilutions) and incubate for a specified period (e.g., 48 or 72 hours).[22]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an SDS/HCl mixture) to each well to dissolve the formazan crystals.[21]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.

Conclusion

This compound represents a potent therapeutic agent that targets the fundamental reliance of cancer cells on the HSP90 chaperone machinery. Its mechanism of action—inducing the degradation of key oncoproteins—allows it to simultaneously dismantle multiple signaling pathways essential for tumor growth and survival, including the MAPK, PI3K/AKT, and HER2 pathways. The quantitative data from in vitro and in vivo studies underscore its potential as an anticancer drug. The experimental protocols provided herein offer a framework for researchers to further investigate and validate the effects of this compound and other HSP90 inhibitors in various oncogenic contexts.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural product origins of Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HER-2 signaling and inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alvespimycin Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of a series of novel dihydroartemisinin monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. frontiersin.org [frontiersin.org]

- 15. In vivo antitumor activity of herbimycin A, a tyrosine kinase inhibitor, targeted against BCR/ABL oncoprotein in mice bearing BCR/ABL-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh | Semantic Scholar [semanticscholar.org]

- 18. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. origene.com [origene.com]

- 21. protocols.io [protocols.io]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]